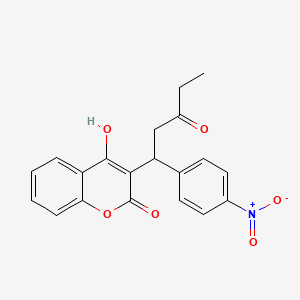

Nitrofarin

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-[1-(4-nitrophenyl)-3-oxopentyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO6/c1-2-14(22)11-16(12-7-9-13(10-8-12)21(25)26)18-19(23)15-5-3-4-6-17(15)27-20(18)24/h3-10,16,23H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNMKEMSEAXQAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938254 | |

| Record name | 2-Hydroxy-3-[1-(4-nitrophenyl)-3-oxopentyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17298-36-1 | |

| Record name | Nitrofarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017298361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-[1-(4-nitrophenyl)-3-oxopentyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITROPHARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9DBP8Z2PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Onslaught: A Technical Guide to Nitrofurantoin's Mechanism of Action on Bacterial DNA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of nitrofurantoin, a time-tested antibiotic that continues to be a valuable weapon against urinary tract infections. This document provides a comprehensive overview of how nitrofurantoin exerts its bactericidal effects through the generation of reactive intermediates and subsequent damage to bacterial DNA and other vital cellular components. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a detailed understanding of this crucial antibiotic.

The Reductive Activation Cascade: Unleashing Reactive Intermediates

Nitrofurantoin's efficacy is contingent upon its activation within the bacterial cell.[1][2] The drug itself is a prodrug, meaning it is inactive until it undergoes metabolic conversion. This conversion is catalyzed by bacterial flavoproteins known as nitroreductases, specifically NfsA and NfsB.[3] These enzymes are abundant in susceptible bacteria but are less active in mammalian cells, which contributes to the selective toxicity of nitrofurantoin.

The activation process involves the reduction of the nitro group on the furan ring of nitrofurantoin. This multi-step reduction, utilizing electrons from NADPH or NADH, generates a series of highly reactive and unstable intermediates, including nitro-anion radicals and hydroxylamine.[3] These electrophilic species are the primary effectors of nitrofurantoin's antimicrobial activity.

dot

Caption: Reductive activation pathway of nitrofurantoin within a bacterial cell.

The Multi-Pronged Attack on Bacterial Integrity

The reactive intermediates generated from nitrofurantoin's activation launch a multifaceted assault on the bacterial cell, targeting several crucial macromolecules.[4][2] This broad mechanism of action is a key reason for the low incidence of acquired bacterial resistance to nitrofurantoin.[2][5]

DNA Damage: The Core of Bactericidal Activity

The primary mechanism of nitrofurantoin's bactericidal effect is the induction of damage to bacterial DNA.[4][6] The highly reactive intermediates can interact with DNA in several ways:

-

Single and Double-Strand Breaks: The electrophilic intermediates can attack the phosphodiester backbone of DNA, leading to single and double-strand breaks.[6]

-

Inter-strand Cross-links: Nitrofurantoin has been shown to cause the formation of inter-strand cross-links in bacterial DNA. This type of damage is particularly cytotoxic as it prevents DNA replication and transcription.

-

Induction of the SOS Response: The extensive DNA damage triggers the bacterial SOS response, a global stress response that attempts to repair the damaged DNA.[3] While this is a repair mechanism, its induction serves as an indicator of the genotoxic effects of nitrofurantoin.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of nitrofurantoin.

Table 1: Minimum Inhibitory Concentration (MIC) of Nitrofurantoin against Escherichia coli

| Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Community-Acquired E. coli | 4 | 8 |

| Carbapenem-Resistant E. coli | 16 | 64 |

Data synthesized from multiple sources.

Table 2: Nitrofurantoin-Induced DNA Damage

| Type of Damage | Organism | Quantitative Measure |

| Inter-strand Cross-links | Vibrio cholerae | Up to 55% of DNA becomes reversibly bihelical |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of nitrofurantoin.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of nitrofurantoin.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Nitrofurantoin stock solution

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Spectrophotometer

Procedure:

-

Prepare serial two-fold dilutions of nitrofurantoin in MHB in a 96-well plate. The final volume in each well should be 100 µL.

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized bacterial suspension 1:100 in MHB.

-

Inoculate each well of the microtiter plate with 100 µL of the diluted bacterial suspension, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria in MHB without nitrofurantoin) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of nitrofurantoin that completely inhibits visible bacterial growth.

Nitroreductase Activity Assay

This protocol describes a colorimetric assay to measure the activity of nitroreductases in bacterial cell lysates.

Materials:

-

Bacterial cell culture

-

Lysis buffer (e.g., B-PER™ Bacterial Protein Extraction Reagent)

-

Bradford assay reagent

-

Nitrofurantoin

-

NADPH

-

Potassium phosphate buffer (pH 7.0)

-

Spectrophotometer

Procedure:

-

Grow the bacterial culture to mid-log phase and harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells according to the manufacturer's instructions.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Determine the total protein concentration of the lysate using the Bradford assay.

-

Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the cell lysate.

-

Initiate the reaction by adding nitrofurantoin.

-

Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADPH) over time using a spectrophotometer.

-

Calculate the nitroreductase activity as the rate of NADPH oxidation per milligram of total protein.

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage

This protocol is adapted for the detection of DNA strand breaks in bacteria treated with nitrofurantoin.

Materials:

-

Bacterial culture

-

Nitrofurantoin

-

Low-melting-point agarose

-

Normal-melting-point agarose

-

Microscope slides

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

-

DNA staining solution (e.g., SYBR® Green)

-

Fluorescence microscope

Procedure:

-

Treat the bacterial culture with various concentrations of nitrofurantoin for a defined period.

-

Harvest the cells and resuspend them in PBS.

-

Mix the bacterial suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal-melting-point agarose.

-

Allow the agarose to solidify.

-

Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralize the slides by washing with neutralization buffer.

-

Stain the DNA with a fluorescent dye.

-

Visualize the "comets" using a fluorescence microscope and quantify the extent of DNA damage using appropriate software (measuring tail length and intensity).

dot

Caption: General experimental workflow for investigating nitrofurantoin's mechanism of action.

In Vitro Transcription/Translation Inhibition Assay

This protocol outlines a cell-free system to assess the inhibitory effect of nitrofurantoin on bacterial protein synthesis.

Materials:

-

Bacterial cell-free extract (e.g., S30 extract from E. coli)

-

DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase)

-

Amino acid mixture

-

Energy source (ATP, GTP)

-

Nitrofurantoin

-

Appropriate buffers and salts

-

Luciferase assay reagent or ONPG (for β-galactosidase)

-

Luminometer or spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the cell-free extract, DNA template, amino acids, and energy source.

-

Add varying concentrations of nitrofurantoin to the reaction mixtures. Include a no-drug control.

-

Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.

-

If using a luciferase reporter, add the luciferase assay reagent and measure the luminescence.

-

If using a β-galactosidase reporter, add ONPG and measure the absorbance at 420 nm.

-

Calculate the percentage of inhibition of protein synthesis at each nitrofurantoin concentration compared to the control.

Conclusion

Nitrofurantoin's enduring clinical utility stems from its unique and multifaceted mechanism of action. By undergoing reductive activation within the bacterial cell, it unleashes a torrent of reactive intermediates that indiscriminately damage vital cellular components, with bacterial DNA being a primary target. This broad-based attack, leading to DNA strand breaks and cross-linking, overwhelms the bacterial repair machinery and ultimately leads to cell death. The information and protocols provided in this guide offer a robust framework for researchers to further explore the intricate molecular interactions of nitrofurantoin and to aid in the development of novel antimicrobial strategies.

References

- 1. biotoxicity.com [biotoxicity.com]

- 2. researchgate.net [researchgate.net]

- 3. SOS chromotest - Wikipedia [en.wikipedia.org]

- 4. SOS chromotest, a direct assay of induction of an SOS function in Escherichia coli K-12 to measure genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The SOS Chromotest, a colorimetric bacterial assay for genotoxins: procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biohidrica.cl [biohidrica.cl]

An In-depth Technical Guide to the Discovery and Synthesis of Nitrofurantoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal antibiotic, nitrofurantoin. It covers the historical discovery, detailed synthesis protocols, physicochemical properties, mechanism of action, and antibacterial efficacy. This document is intended to serve as a core reference for researchers and professionals engaged in antibiotic research and development.

Discovery and History

Nitrofurantoin, a cornerstone in the treatment of urinary tract infections (UTIs), was a mid-20th-century discovery. Its introduction provided a critical therapeutic option as bacterial resistance to other antimicrobials began to emerge.

-

Initial Development: The synthesis of nitrofurantoin was first patented in the United States in 1952 by Kenyon J. Hayes, a chemist at Eaton Laboratories in Norwich, New York.[1][2][3]

-

Commercial Introduction: The drug was subsequently introduced for medical use and first sold in 1953.[4][5]

-

FDA Approval: It received formal approval from the U.S. Food and Drug Administration (FDA) on February 6, 1953.

-

Enduring Relevance: Despite its age, nitrofurantoin remains a first-line agent for uncomplicated UTIs due to its efficacy and a consistently low rate of acquired bacterial resistance.[6]

Physicochemical Properties

Nitrofurantoin is a synthetic nitrofuran derivative characterized by its yellow, crystalline appearance.[7] Its therapeutic utility is closely linked to its pharmacokinetic profile, particularly its high concentration in the urinary tract.

Table 1: Physicochemical and Pharmacokinetic Properties of Nitrofurantoin

| Property | Value | References |

| IUPAC Name | (E)-1-[(5-nitro-2-furyl)methylideneamino]imidazolidine-2,4-dione | |

| Molecular Formula | C₈H₆N₄O₅ | |

| Molar Mass | 238.16 g/mol | [8] |

| Melting Point | 270–272 °C (with decomposition) | |

| Solubility (37°C, pH 6.8) | Anhydrate: 47.8 mg/100 mL; Monohydrate: 27.4 mg/100 mL | [9] |

| Bioavailability | ~80-90% (increased by ~40% with food) | [10][11] |

| Protein Binding | 60–90% (primarily to albumin) | [12] |

| Elimination Half-life | 0.33–1.7 hours | |

| Peak Plasma Conc. (Cmax) | < 1 µg/mL (following a 100 mg oral dose) | [13] |

| Urinary Excretion | ~20–25% excreted as unchanged drug | [13] |

| Therapeutic Urine Conc. | ≥ 200 µg/mL |

Synthesis of Nitrofurantoin

The most established synthesis of nitrofurantoin involves a condensation reaction between two key precursors: 1-aminohydantoin and 5-nitro-2-furaldehyde (or its diacetate derivative). The overall process can be broken down into the synthesis of these precursors followed by their final condensation.

Synthesis Pathway

The chemical pathway involves the formation of the hydantoin ring structure and the nitration of a furan ring, followed by the final condensation that links these two moieties via an azomethine bridge.

Caption: Chemical synthesis pathway for Nitrofurantoin.

Experimental Protocols

This protocol is based on the method involving the reaction of chloroacetic acid with hydrazine, followed by cyanation and cyclization.[12]

-

Step 1: Formation of Hydrazinoacetic Acid. React monochloroacetic acid or its ester with hydrazine. This nucleophilic substitution reaction forms hydrazinoacetic acid or its corresponding ester.

-

Step 2: Formation of 2-Semicarbazidoacetic Acid. Treat the hydrazino compound from Step 1 with potassium cyanate (KCNO) in a slightly acidic or alkaline aqueous solution. This step introduces the carbamoyl group.

-

Step 3: Cyclization to 1-Aminohydantoin Salt. Convert the 2-semicarbazidoacetic acid or its ester to a 1-aminohydantoin salt (e.g., hydrochloride or sulfate) by heating with a mineral acid. The intramolecular cyclization forms the hydantoin ring. The product precipitates upon cooling and can be isolated by filtration.

This protocol outlines the nitration of 2-furaldehyde diacetate.[14][15]

-

Step 1: Preparation of Nitrating Mixture. Prepare a nitrating mixture by slowly adding concentrated nitric acid to acetic anhydride at 0°C, followed by a catalytic amount of concentrated sulfuric acid.

-

Step 2: Nitration. Add freshly distilled 2-furaldehyde dropwise to the nitrating mixture over approximately 45 minutes, maintaining the temperature at 0°C. Continue stirring at this temperature for 1 hour.

-

Step 3: Work-up and Isolation. Quench the reaction by adding water and stir for 30 minutes to promote precipitation. Adjust the pH to ~2.5 with a 10% NaOH solution and heat the mixture at 50°C for 1 hour.

-

Step 4: Purification. Cool the reaction mixture to room temperature. Collect the white precipitate by filtration, wash with water, and recrystallize from anhydrous ethanol to yield pure 5-nitro-2-furaldehyde diacetate.

This protocol is based on the original patent by Hayes and subsequent methods.[2][16]

-

Step 1: Reaction Setup. In a suitable reaction vessel, dissolve the 1-aminohydantoin salt (from Protocol 3.2.1) in an aqueous alcohol solution (e.g., aqueous ethanol). Add a mineral acid (e.g., sulfuric acid) as a catalyst.

-

Step 2: Addition of Furan Precursor. Add 5-nitro-2-furaldehyde diacetate (from Protocol 3.2.2) to the solution.

-

Step 3: Condensation. Heat the reaction mixture to approximately 85-95°C and reflux with constant stirring for about 40-60 minutes. The condensation reaction forms the azomethine linkage.

-

Step 4: Isolation and Purification. Cool the reaction mixture to 0-20°C. The nitrofurantoin product will precipitate as yellow crystals. Filter the product and wash thoroughly with cold water until the filtrate is neutral (pH 6.0-8.0), followed by washing with ethanol to remove impurities.

-

Step 5: Drying. Dry the purified crystals under vacuum to obtain the final product.

Mechanism of Action

Nitrofurantoin's bactericidal activity stems from its unique, multi-targeted mechanism of action, which may explain the low incidence of acquired bacterial resistance. The drug itself is a prodrug, requiring intracellular activation by the target bacterium.

-

Uptake and Activation: Nitrofurantoin is taken up by bacteria and reduced by bacterial flavoproteins (nitroreductases) to highly reactive electrophilic intermediates.[13] This reduction happens much more rapidly in bacterial cells than in mammalian cells, contributing to its selective toxicity.

-

Macromolecular Damage: These reactive intermediates are non-specific in their targets and proceed to damage a wide array of bacterial macromolecules.

-

Inhibition of Cellular Processes: The damage results in the inhibition of several vital biochemical pathways, including:

-

DNA and RNA Synthesis: The intermediates can cause strand breakage and alter nucleic acid structure.

-

Protein Synthesis: They attack and inactivate ribosomal proteins, leading to a complete halt in protein synthesis.

-

Metabolic Pathways: Key enzymes in aerobic energy metabolism and the citric acid cycle are inhibited.

-

Cell Wall Synthesis: The synthesis of the bacterial cell wall is also disrupted.

-

Caption: Mechanism of action of Nitrofurantoin.

Antibacterial Activity and Experimental Protocols

Nitrofurantoin demonstrates a broad spectrum of activity against many common uropathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.

Antibacterial Spectrum and Efficacy

Nitrofurantoin is primarily bactericidal at the high concentrations achieved in urine.[13] It is effective against a range of Gram-positive and Gram-negative organisms.

Table 2: Minimum Inhibitory Concentration (MIC) Values for Nitrofurantoin Against Common Uropathogens

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | References |

| Escherichia coli | 16 | 16 | 1 - 128 | [17] |

| E. coli (ESBL-positive) | 16 | 16 | - | [18] |

| Staphylococcus saprophyticus | - | - | - | |

| Staphylococcus pseudintermedius | 8 | 16 | 4 - 16 | [17] |

| Enterococcus faecalis | - | - | - | |

| Enterococcus faecium | 64 | - | 32 - 512 | [17] |

| Klebsiella pneumoniae | 64 | 128 | - | [18] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocol: Broth Microdilution MIC Assay

The following is a generalized protocol for determining the MIC of nitrofurantoin based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[8][13][19][20]

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of nitrofurantoin in a suitable solvent (e.g., DMSO) at a high concentration.

-

Preparation of Microtiter Plate:

-

Dispense sterile cation-adjusted Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.

-

Perform a serial two-fold dilution of the nitrofurantoin stock solution across the wells of the plate to create a range of decreasing concentrations.

-

Leave at least one well with only broth (no antibiotic) as a positive growth control and one well with uninoculated broth as a negative control (sterility control).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or MHB.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension in MHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation: Inoculate each well (except the negative control) of the prepared microtiter plate with the final bacterial suspension.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading and Interpretation:

-

After incubation, examine the plate for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).

-

The MIC is the lowest concentration of nitrofurantoin at which there is no visible growth.

-

Compare the result to established clinical breakpoints (e.g., from CLSI M100) to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

-

Caption: Experimental workflow for MIC determination.

References

- 1. youtube.com [youtube.com]

- 2. US2610181A - Series of nitrofuran compounds comprising the azomethines of 5-nitro-2-acyl furans with 1-amino-hydantoins - Google Patents [patents.google.com]

- 3. EP0250023A1 - Nitrofurantoin dosage form - Google Patents [patents.google.com]

- 4. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 5. US4052419A - Method of preparing 5-nitrofurfural diacetate - Google Patents [patents.google.com]

- 6. apec.org [apec.org]

- 7. google.com [google.com]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO1997019930A1 - Process for producing 1-aminohydantoin - Google Patents [patents.google.com]

- 12. US2990402A - Preparation of 1-aminohydantoin derivatives - Google Patents [patents.google.com]

- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 14. 5-Nitro-2-furaldehyde diacetate | 92-55-7 [chemicalbook.com]

- 15. prepchem.com [prepchem.com]

- 16. CN108069944B - Preparation method of nitrofurantoin - Google Patents [patents.google.com]

- 17. US2548173A - Process of making 5-nitro-2-furaldehyde semicarbazone - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. downloads.regulations.gov [downloads.regulations.gov]

The Effect of Nitrofurantoin on Bacterial Ribosomal Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrofurantoin is a synthetic nitrofuran antibiotic that has been in clinical use for decades, primarily for the treatment of uncomplicated urinary tract infections. Its sustained efficacy and low rates of acquired resistance are attributed to its unique multi-target mechanism of action. A crucial aspect of this mechanism is the disruption of bacterial protein synthesis through the modification of ribosomal proteins. This guide provides a detailed technical overview of the interaction between nitrofurantoin and bacterial ribosomal proteins, summarizing the available quantitative data and outlining key experimental protocols for its study.

Mechanism of Action: From Prodrug to Ribosomal Disruption

Nitrofurantoin is a prodrug, meaning it is administered in an inactive form and requires metabolic activation within the bacterial cell to exert its antimicrobial effects. This activation is a key differentiator in its selective toxicity towards bacteria over mammalian cells.

The process can be summarized in the following steps:

-

Uptake and Reduction: Nitrofurantoin is taken up by bacterial cells. Inside the bacterium, it is rapidly reduced by flavoproteins, specifically nitroreductases such as NfsA and NfsB.

-

Formation of Reactive Intermediates: This reduction process generates a series of highly reactive electrophilic intermediates, including nitro-anion-free radicals and hydroxylamine. These intermediates are the active antimicrobial agents.

-

Non-Specific Attack on Ribosomal Proteins: The reactive intermediates are highly promiscuous and attack multiple cellular targets. A primary target is the bacterial ribosome. They react non-specifically with ribosomal proteins and ribosomal RNA (rRNA). This covalent modification is believed to alter the structure and function of the ribosome.

-

Inhibition of Protein Synthesis: The damage to ribosomal components leads to a complete inhibition of protein synthesis, a critical process for bacterial viability and growth. At bactericidal concentrations, this disruption of protein synthesis is a major contributor to cell death.

-

Multi-Target Effects: Beyond the ribosome, the reactive intermediates of nitrofurantoin also damage other vital cellular components, including DNA, and interfere with the citric acid cycle and cell wall synthesis. This multi-pronged attack is thought to be the reason for the low incidence of clinically significant resistance to the drug.

Quantitative Data

The multi-target and non-specific nature of nitrofurantoin's active metabolites means that traditional quantitative measures of drug-target interaction, such as specific binding affinities (Kd) and IC50 values for the inhibition of protein synthesis, are not widely reported in the literature. The drug's effect is a cumulative result of damage to numerous cellular components. However, Minimum Inhibitory Concentration (MIC) data and general concentration-dependent effects are available.

| Parameter | Organism | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Escherichia coli | 1 - 128 µg/mL | |

| Staphylococcus aureus | 30 µg/mL (sensitive) | ||

| Bacteriostatic Concentration | Most susceptible organisms | < 32 µg/mL | |

| Bactericidal Concentration | Achieved in urine | > 100 µg/mL | |

| Binding Affinity (Ka) to Human Serum Albumin | N/A | 2.15-2.55 x 10^4 L/mol |

Note: The binding affinity to HSA is provided for context regarding the molecule's general protein-binding capacity and is not indicative of its affinity for bacterial ribosomal proteins.

Experimental Protocols

Investigating the impact of nitrofurantoin on bacterial ribosomal proteins and protein synthesis involves a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Inhibition of Inducible Enzyme (β-galactosidase) Synthesis Assay

This assay is a classic method to assess the effect of a compound on de novo protein synthesis in bacteria. The synthesis of β-galactosidase is induced by lactose or its analogs, and the enzyme's activity can be easily measured colorimetrically.

Objective: To determine the concentration at which nitrofurantoin inhibits the synthesis of new proteins in response to an inducer.

Methodology:

-

Bacterial Culture Preparation:

-

Grow a culture of a suitable bacterial strain (e.g., E. coli K-12) in a minimal medium with a non-inducing carbon source (e.g., glycerol or succinate) to mid-log phase (OD600 ≈ 0.4-0.6).

-

-

Induction and Treatment:

-

Aliquot the bacterial culture into a series of test tubes.

-

To each tube, add a range of concentrations of nitrofurantoin (e.g., from 0.1 to 10 times the MIC). Include a no-drug control.

-

Immediately add an inducer of the lac operon, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to a final concentration of 1 mM.

-

Incubate the tubes with shaking at 37°C for a defined period (e.g., 1-2 hours) to allow for enzyme induction and synthesis.

-

-

Cell Lysis and Enzyme Assay:

-

Stop the induction by placing the tubes on ice.

-

Measure the final OD600 of each culture to normalize for cell density.

-

Permeabilize the cells to allow substrate entry. This can be achieved by adding a few drops of chloroform and a small amount of sodium dodecyl sulfate (SDS) to each tube, followed by vortexing.

-

Add a saturating concentration of the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) to each tube.

-

Incubate at a constant temperature (e.g., 28°C or 37°C) until a yellow color develops.

-

Stop the reaction by adding a high pH solution, such as 1 M sodium carbonate (Na2CO3).

-

-

Data Analysis:

-

Measure the absorbance of the yellow product (o-nitrophenol) at 420 nm (A420).

-

Calculate the β-galactosidase activity in Miller Units, which normalizes for incubation time, cell density, and reaction volume.

-

Plot the β-galactosidase activity against the concentration of nitrofurantoin to determine the inhibitory effect.

-

In Vitro Transcription/Translation (IVTT) Assay

This cell-free assay directly measures the effect of a compound on the machinery of protein synthesis without the complexities of a living cell.

Objective: To quantify the direct inhibitory effect of nitrofurantoin on bacterial protein synthesis.

Methodology:

-

System Preparation:

-

Utilize a commercially available bacterial IVTT kit (e.g., from E. coli extracts) which contains ribosomes, tRNAs, aminoacyl-tRNA synthetases, and other necessary factors.

-

The kit should include a DNA template encoding a reporter protein, such as luciferase or a fluorescent protein.

-

-

Reaction Setup:

-

In a microplate format, set up the IVTT reactions according to the manufacturer's protocol.

-

Add a range of concentrations of nitrofurantoin to the reactions. As nitrofurantoin requires activation, the IVTT system must contain the necessary nitroreductases, or they must be added exogenously. Alternatively, pre-activated nitrofurantoin metabolites could be used if available.

-

Include a positive control (no drug) and a negative control (no DNA template).

-

-

Incubation and Detection:

-

Incubate the microplate at the recommended temperature (usually 37°C) for a specified time (e.g., 1-3 hours).

-

If using a luciferase reporter, add the luciferase substrate and measure the resulting luminescence using a plate reader.

-

If using a fluorescent protein reporter, measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background signal from the negative control.

-

Normalize the signal from the nitrofurantoin-treated reactions to the positive control.

-

Plot the percentage of protein synthesis against the concentration of nitrofurantoin.

-

From this dose-response curve, an IC50 value (the concentration of drug that inhibits 50% of protein synthesis) can be calculated.

-

Isolation of Bacterial Ribosomes for Binding Studies

To study the direct interaction of activated nitrofurantoin with ribosomes, it is first necessary to isolate purified ribosomes.

Objective: To obtain a pure and active preparation of bacterial 70S ribosomes.

Methodology:

-

Cell Culture and Harvest:

-

Grow a large-volume culture of the desired bacterial strain (e.g., E. coli) to mid-log phase.

-

Harvest the cells by centrifugation at 4°C.

-

Wash the cell pellet with a suitable buffer (e.g., Tris-HCl with magnesium acetate and potassium chloride).

-

-

Cell Lysis:

-

Resuspend the cell pellet in a lysis buffer containing RNase inhibitors and protease inhibitors.

-

Lyse the cells using a French press or by sonication on ice.

-

-

Clarification of Lysate:

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the ribosomes.

-

-

Ribosome Purification:

-

Resuspend the crude ribosome pellet in a high-salt buffer to wash off associated proteins.

-

Layer the resuspended ribosomes onto a sucrose cushion (e.g., 1.1 M sucrose) and ultracentrifuge. The ribosomes will pellet through the cushion, leaving many contaminants behind.

-

For higher purity, the ribosomes can be further purified by sucrose density gradient centrifugation. This separates the 70S ribosomes from the 30S and 50S subunits and other complexes.

-

-

Quantification and Storage:

-

Determine the concentration of the purified ribosomes by measuring the absorbance at 260 nm (A260).

-

Store the purified ribosomes in small aliquots at -80°C in a storage buffer containing glycerol.

-

Identification of Adducted Ribosomal Proteins

Due to the non-specific nature of the binding of activated nitrofurantoin, identifying the exact ribosomal proteins that are modified is challenging. However, modern proteomic techniques could be applied to address this.

Approach using Mass Spectrometry:

-

Treatment and Ribosome Isolation: Treat bacterial cultures with a sub-lethal concentration of nitrofurantoin. Isolate the ribosomes as described in section 4.3.

-

Protein Extraction and Digestion: Extract the ribosomal proteins from the isolated ribosomes and digest them into peptides using a protease such as trypsin.

-

Mass Spectrometry Analysis: Analyze the peptide mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the MS/MS data against a database of the organism's ribosomal proteins. Look for mass shifts in the peptides that correspond to the addition of a nitrofurantoin metabolite. This would indicate which proteins and, potentially, which specific amino acid residues have been adducted.

Conclusion

Nitrofurantoin's inhibitory effect on bacterial protein synthesis is a cornerstone of its antimicrobial activity. This effect is mediated by the non-specific covalent modification of ribosomal proteins by reactive intermediates generated through the bacterial reduction of the parent compound. While this non-specific, multi-target mechanism makes the drug robust against the development of resistance, it also complicates traditional pharmacodynamic studies. The experimental protocols outlined in this guide provide a framework for the continued investigation of this fascinating and clinically important antibiotic. Future research employing advanced proteomic techniques will be crucial to further elucidate the specific ribosomal protein targets and the full extent of their modification by nitrofurantoin.

Nitrofurantoin: A Comprehensive Technical Guide to its Molecular and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular formula and chemical properties of Nitrofurantoin, a critical antibacterial agent primarily used for the treatment of uncomplicated lower urinary tract infections (UTIs). A thorough understanding of its physicochemical characteristics is paramount for formulation development, stability testing, and mechanism-of-action studies. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes complex pathways to support advanced research and development.

Section 1: Molecular Identity and Physicochemical Characteristics

Nitrofurantoin is a synthetic nitrofuran derivative. Its core structure consists of a hydantoin ring linked to a 5-nitrofuran group.[1] This unique structure is fundamental to its antibacterial activity.

General Chemical Properties

The fundamental identifiers and properties of Nitrofurantoin are summarized below. The anhydrous and monohydrate forms are common, with slightly different molecular weights.[2]

| Property | Value | Citation |

| Molecular Formula | C₈H₆N₄O₅ | [1] |

| Molecular Weight | 238.16 g/mol | [3] |

| IUPAC Name | 1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione | [1] |

| CAS Number | 67-20-9 | [1] |

| Appearance | Lemon-yellow to orange-yellow crystalline powder, bitter taste. | [1] |

Physicochemical Data

These properties are crucial for predicting the drug's behavior in biological systems and during formulation. Nitrofurantoin is an acidic compound with a pKa of 7.2.[4] Its melting point is high, indicating a stable crystalline structure, though it decomposes upon melting.[1]

| Property | Value | Citation |

| pKa | 7.2 | [4] |

| Melting Point | ~270 °C (decomposes) | [1] |

| LogP | -0.47 | [1] |

Solubility Profile

Nitrofurantoin is characterized by its low solubility in water and common organic solvents, a critical consideration for oral bioavailability and formulation design. It is soluble in highly polar aprotic solvents like dimethylformamide (DMF).

| Solvent | Solubility | Citation |

| Water | 79 mg/L (at 24 °C); Very slightly soluble | [1] |

| Ethanol | Very slightly soluble / Insoluble | [1][3] |

| Dimethylformamide (DMF) | Soluble (up to 50 mg/mL) | [1] |

| Dimethyl Sulfoxide (DMSO) | 47 mg/mL | [3] |

| Ether | Practically insoluble | [1] |

Stability Characteristics

Nitrofurantoin's stability is influenced by several environmental factors. It is sensitive to heat and degrades upon exposure to light and alkaline conditions.[1][4] Furthermore, it is incompatible with most metals, except for stainless steel and aluminum, which can catalyze its decomposition.[1][4] However, when properly formulated in an oral suspension (e.g., in a 1:1 mixture of Ora-Sweet® and Ora-Plus®), it can remain stable for up to 91 days at both refrigerated (4°C) and room temperature (25°C).[5]

Section 2: Mechanism of Action

The antibacterial effect of nitrofurantoin is multifaceted, which likely contributes to the low incidence of acquired bacterial resistance.[6] The process is initiated inside the bacterial cell.

After diffusing into the bacterium, nitrofurantoin is rapidly reduced by bacterial flavoproteins (nitroreductases, such as NfsA and NfsB) into highly reactive, short-lived electrophilic intermediates.[4][7] These intermediates are cytotoxic and attack multiple targets within the cell non-specifically.[1][4] Key targets include:

-

Bacterial DNA and RNA : The reactive metabolites cause damage to nucleic acids, leading to strand breakage and inhibition of replication and transcription.[6][7]

-

Ribosomal Proteins : The intermediates bind to ribosomal proteins, disrupting their structure and inhibiting protein synthesis.[1][7]

-

Metabolic Enzymes : Critical biochemical pathways, including the citric acid cycle, pyruvate metabolism, and cell wall synthesis, are inhibited.[3][6]

This simultaneous disruption of several vital cellular processes overwhelms the bacterium's repair mechanisms, resulting in cell death.[6]

Section 3: Experimental Protocols

The determination of nitrofurantoin's chemical properties requires precise and validated analytical methods. While specific cited protocols are proprietary, this section outlines standard, detailed methodologies appropriate for this application.

Determination of pKa by Potentiometric Titration

This method determines the pKa by measuring pH changes in a solution upon the addition of a titrant.

Methodology:

-

System Calibration : Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurement.[5]

-

Sample Preparation : Prepare a ~1 mM solution of nitrofurantoin in an appropriate solvent system (e.g., water with a co-solvent if needed due to low solubility). Ensure the final concentration is accurately known.[8]

-

Titration Setup : Place the sample solution in a thermostatted vessel on a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode.[5]

-

Titration : Make the solution acidic (pH ~2) with 0.1 M HCl. Titrate the solution by adding small, precise increments of a standardized 0.1 M NaOH solution.[8]

-

Data Acquisition : Record the pH value after each addition of titrant, allowing the reading to stabilize (signal drift < 0.01 pH units/minute). Continue until the pH reaches ~12.[5][8]

-

Analysis : Plot the pH versus the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point, which corresponds to the inflection point of the resulting sigmoid curve. Perform at least three replicate titrations to ensure reproducibility.[8]

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[9]

Methodology:

-

Sample Preparation : Add an excess amount of solid nitrofurantoin powder to several sealed glass vials, each containing a known volume of the desired aqueous medium (e.g., purified water, buffered solutions).[9][10]

-

Equilibration : Place the vials in a shaker or incubator thermostatted to a specific temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved drug is reached.[11]

-

Phase Separation : After equilibration, allow the samples to stand to let undissolved solids sediment. Centrifuge the samples at high speed to ensure complete separation of the solid phase from the supernatant.[11]

-

Sample Analysis : Carefully withdraw an aliquot of the clear supernatant. Filter it through a non-adsorbing filter (e.g., 0.22 µm PTFE).[9]

-

Quantification : Dilute the filtrate with a suitable solvent and determine the concentration of nitrofurantoin using a validated analytical technique, such as UV-Vis spectrophotometry or HPLC, against a standard calibration curve.[11]

Stability-Indicating Assay by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general workflow for developing a stability-indicating HPLC method to quantify nitrofurantoin and its degradation products.[12][13]

Methodology:

-

Forced Degradation : Subject nitrofurantoin samples to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, and photolysis) to intentionally generate degradation products.[13]

-

Method Development : Develop a reverse-phase HPLC method capable of separating the intact nitrofurantoin peak from all generated degradation product peaks and any process impurities. Key parameters to optimize include column type, mobile phase composition (and pH), gradient, flow rate, and detector wavelength.[13]

-

Sample Preparation : Prepare a stock solution of nitrofurantoin. Create suspensions or solutions for stability testing in the desired formulation vehicle.

-

Stability Study : Store the prepared samples under controlled conditions (e.g., 4°C and 25°C).

-

Time-Point Analysis : At predetermined time intervals (e.g., weekly for 91 days), withdraw samples from each storage condition.

-

Quantification : Analyze the samples using the validated stability-indicating HPLC method. Calculate the concentration of nitrofurantoin remaining by comparing its peak area to that of a reference standard.

-

Stability Assessment : A sample is considered stable if it retains ≥90% of its initial concentration, and no significant changes in physical appearance (color, pH, resuspendability) are observed.[5]

References

- 1. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. nitrofurantoinmpt.wordpress.com [nitrofurantoinmpt.wordpress.com]

- 7. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. pubcompare.ai [pubcompare.ai]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 12. ijtsrd.com [ijtsrd.com]

- 13. scispace.com [scispace.com]

pharmacokinetics and bioavailability of nitrofurantoin in vivo

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Nitrofurantoin In Vivo

Introduction

Nitrofurantoin is a synthetic nitrofuran antibiotic primarily utilized for the treatment and prophylaxis of uncomplicated lower urinary tract infections (UTIs).[1] Its efficacy is highly dependent on achieving therapeutic concentrations in the urine.[2] A thorough understanding of its in vivo pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—and bioavailability is critical for optimizing dosing regimens, ensuring clinical effectiveness, and minimizing potential toxicity. This guide provides a detailed overview of nitrofurantoin's pharmacokinetic profile, supported by quantitative data, experimental methodologies, and process visualizations.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The clinical utility of nitrofurantoin is defined by its unique pharmacokinetic properties, characterized by rapid absorption, minimal systemic exposure, and high urinary concentration.[1][3]

Absorption

Nitrofurantoin is well-absorbed from the gastrointestinal tract, with the majority of absorption occurring in the proximal small intestine.[1] Its bioavailability is significantly influenced by pharmaceutical formulation and the presence of food.

-

Formulations : Nitrofurantoin is available in several forms:

-

Microcrystalline : This form is rapidly dissolved and absorbed, which has been associated with a higher incidence of gastrointestinal side effects.[4][5]

-

Macrocrystalline (e.g., Macrodantin®) : The larger crystal size slows dissolution and absorption, improving gastrointestinal tolerance.[5][6]

-

Monohydrate/Macrocrystals (e.g., Macrobid®) : This dual-release formulation contains 25% macrocrystalline nitrofurantoin and 75% nitrofurantoin monohydrate. The monohydrate portion forms a gel matrix in gastrointestinal fluids, allowing for a sustained release of the drug.[1][7]

-

-

Effect of Food : Co-administration with food is crucial as it enhances bioavailability and prolongs the duration of therapeutic concentrations in the urine.[8] Taking nitrofurantoin with food can increase its absorption and urinary concentration by up to 40%.[1][9] This effect is most pronounced for dosage forms with poorer dissolution characteristics.[10]

-

Bioavailability : The overall oral bioavailability in healthy individuals is approximately 80-90%.[1][3][11] However, some sources report a lower range of 38.8-44.3%.[8]

Distribution

Following absorption, nitrofurantoin's distribution is largely limited to the plasma and urine, with negligible penetration into other tissues.[1]

-

Plasma Concentrations : Peak plasma concentrations following a standard 100 mg oral dose are typically very low, often less than 1 µg/mL, and may even be undetectable.[9][11] This low systemic exposure is a key feature, minimizing effects on bowel flora and systemic side effects but rendering it unsuitable for treating systemic infections or upper UTIs like pyelonephritis.[1]

-

Protein Binding : Nitrofurantoin is moderately bound to plasma proteins, with reported binding percentages ranging from 20-60% up to 90%.[6][8][9]

-

Volume of Distribution : Data in humans is scarce; however, a volume of distribution of 0.46 L/kg has been reported in dogs.[8]

Metabolism

Nitrofurantoin is partially metabolized, with a significant portion of its mechanism of action relying on metabolic activation within the target bacteria.

-

Mechanism of Action : Inside bacterial cells, nitrofurantoin is rapidly reduced by flavoproteins (nitroreductases) to highly reactive intermediates.[11] These intermediates are electrophilic and indiscriminately attack bacterial ribosomal proteins, DNA, and other macromolecules involved in protein synthesis, aerobic energy metabolism, and cell wall synthesis.[8][12] This multi-targeted mechanism may explain the low rate of acquired bacterial resistance.[1]

-

Systemic Metabolism : In humans, approximately 75% of the absorbed dose is rapidly metabolized, primarily by the liver.[11] A small fraction is reduced to the metabolite aminofurantoin, with about 1% of a dose recovered in the urine as this metabolite.[6][9]

Excretion

Nitrofurantoin and its metabolites are eliminated from the body primarily via the kidneys.[11]

-

Renal Excretion : The drug is cleared through a combination of glomerular filtration and tubular secretion.[9][11] Approximately 20% to 44% of a single oral dose is excreted unchanged in the urine within 24 hours, leading to high therapeutic concentrations (typically 50-150 µg/mL) at the site of infection.[1][7][9] Urinary excretion of nitrofurantoin appears to be a saturable process.[13][14]

-

Biliary Excretion : A portion of the drug is also excreted in the bile, and it may undergo enterohepatic recirculation.[6]

-

Half-Life : The plasma half-life is very short, approximately 20 minutes in adults with normal renal function.[9] Some sources report a slightly longer half-life of 0.72-0.78 hours.[8]

-

Impact of Renal Impairment : In patients with impaired renal function, the plasma half-life is prolonged, and urinary concentrations may become subtherapeutic.[9][15] Systemic accumulation increases the risk of toxicity.[11] Consequently, nitrofurantoin is contraindicated in patients with an estimated glomerular filtration rate (eGFR) below 45 mL/min/1.73m².[16] A short course may be considered with caution for patients with an eGFR of 30-44 mL/min/1.73m² if the benefits outweigh the risks.[16]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for nitrofurantoin based on available in vivo data. High interindividual variability in pharmacokinetic parameters is commonly reported.[4][17]

Table 1: Summary of Key Pharmacokinetic Parameters of Nitrofurantoin in Adults

| Parameter | Value | Formulation | Dose | Conditions | Source(s) |

|---|---|---|---|---|---|

| Tmax (Peak Time) | ~3 to 10 hours (urine) | Macrocrystalline | Varies | Varies | [18] |

| Cmax (Peak Plasma Conc.) | < 1 µg/mL | Monohydrate/Macrocrystals | 100 mg | N/A | [9] |

| < 2 µg/mL | Macrocrystals/Microcrystals | 100 mg | Fasting/Non-fasting | [9] | |

| 0.88 - 0.96 mg/L | N/A | N/A | N/A | [8] | |

| AUC (Area Under Curve) | 2.21 - 2.42 mg*h/L (plasma) | N/A | N/A | N/A | [8] |

| Bioavailability | ~80% - 90% | N/A | N/A | Healthy patients | [1][11] |

| 38.8% - 44.3% | N/A | N/A | N/A | [8] | |

| Plasma Half-Life (t½) | ~20 minutes | N/A | N/A | Normal renal function | [9] |

| 0.72 - 0.78 hours | N/A | N/A | N/A | [8] | |

| Urinary Excretion | 20% - 44% (unchanged) | N/A | Single oral dose | 24 hours | [9] |

| ~20% - 25% (unchanged) | Monohydrate/Macrocrystals | 100 mg | 24 hours | [1][7] |

| Plasma Protein Binding | 20% - 60% | N/A | N/A | N/A |[9] |

Table 2: Influence of Food and Formulation on Nitrofurantoin Bioavailability

| Formulation | Condition | Effect on Bioavailability | Source(s) |

|---|---|---|---|

| Dual-Release Capsules | Administered with food | Bioavailability increased by 40% | [9] |

| Macrocrystalline Capsules | Administered with food | 80% increase compared to fasting | [19] |

| Microcrystalline Tablets | Administered with food | 30% increase compared to fasting | [19] |

| Various Formulations | Administered with food | Enhancement ranged from 20% to 400% |[10] |

Experimental Protocols

Detailed pharmacokinetic studies are essential to characterize the behavior of different nitrofurantoin formulations. Below is a representative methodology synthesized from common practices reported in the literature.[2][4][10]

In Vivo Bioavailability and Pharmacokinetic Study Protocol (Human)

-

Objective : To determine and compare the rate and extent of absorption of a nitrofurantoin formulation under fasting and fed conditions.

-

Study Design : A randomized, open-label, two-period crossover study. A sufficient washout period (e.g., 1 week) is maintained between periods.

-

Subjects : Healthy adult male and/or female volunteers with normal renal function. Subjects are typically screened for health status, including liver and kidney function tests.

-

Drug Administration :

-

Fasting State : Subjects fast overnight for at least 10 hours before receiving a single oral 100 mg dose of nitrofurantoin with a standardized volume of water (e.g., 240 mL).

-

Fed State : Following an overnight fast, subjects consume a standardized high-fat, high-calorie breakfast before receiving the single oral 100 mg dose.

-

-

Sample Collection :

-

Blood : Venous blood samples are collected in heparinized tubes at pre-dose (0 hours) and at specific time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored at -20°C or below until analysis.

-

Urine : Total urine is collected at intervals (e.g., 0-2, 2-4, 4-8, 8-12, 12-24 hours) post-dose. The volume of each collection is recorded, and an aliquot is stored frozen. To prevent degradation, samples should be protected from light.[18]

-

-

Analytical Method :

-

Sample Preparation : A common method involves liquid-liquid extraction. For example, urine or plasma is acidified, and nitrofurantoin is extracted into a non-polar solvent like nitromethane.[2]

-

Quantification : Historically, a spectrophotometric method developed by Conklin and Hollifield was widely used.[4] This involves adding a reagent like Hyamine® hydroxide to the nitromethane extract to produce a yellow-colored complex, which is then measured for absorbance.[2] Modern studies more commonly employ High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection for greater specificity and sensitivity.[18]

-

-

Pharmacokinetic Analysis : Non-compartmental analysis is used to calculate key pharmacokinetic parameters from the plasma and urine concentration-time data, including Cmax, Tmax, AUC, t½, and the cumulative amount of drug excreted in the urine (Ae).

Visualizations: Pathways and Workflows

Nitrofurantoin ADME Pathway

The following diagram illustrates the complete pharmacokinetic pathway of nitrofurantoin from oral administration to excretion.

References

- 1. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Frontiers | Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. goodrx.com [goodrx.com]

- 6. Nitrofurantoin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. medcentral.com [medcentral.com]

- 10. The influence of food on nitrofurantoin bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 12. Molecular Basis of Interactions between the Antibiotic Nitrofurantoin and Human Serum Albumin: A Mechanism for the Rapid Drug Blood Transportation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Kidney function and the use of nitrofurantoin to treat urinary tract infections in older women - PMC [pmc.ncbi.nlm.nih.gov]

- 16. gov.uk [gov.uk]

- 17. researchgate.net [researchgate.net]

- 18. repub.eur.nl [repub.eur.nl]

- 19. oipub.com [oipub.com]

An In-depth Technical Guide to the Spectrum of Activity of Nitrofurantoin Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrofurantoin is a synthetic nitrofuran antibiotic that has been in clinical use for the treatment of uncomplicated urinary tract infections (UTIs) since 1953.[1] Its primary utility lies in its unique pharmacokinetic profile, achieving high concentrations in the urine while maintaining low serum levels, which minimizes systemic side effects and impact on gut flora.[2][3] This guide provides a detailed overview of nitrofurantoin's mechanism of action, its spectrum of activity against clinically relevant Gram-positive bacteria, resistance mechanisms, and standardized protocols for susceptibility testing.

Mechanism of Action

The antimicrobial action of nitrofurantoin is multifaceted and distinct among antibacterial agents.[4] It functions as a prodrug, requiring intracellular reduction by bacterial flavoproteins (nitroreductases) to become active.[4][5][6] This process generates a cascade of highly reactive electrophilic intermediates.[5]

These reactive molecules are cytotoxic and interfere with multiple vital cellular processes simultaneously:[4][7]

-

Inhibition of Protein Synthesis: The intermediates can alter or inactivate bacterial ribosomal proteins, disrupting the translation process.[3][4]

-

Disruption of Energy Metabolism: Key enzymes within the citric acid cycle and aerobic energy metabolism are inhibited.[5]

-

Damage to Nucleic Acids: The reactive intermediates cause damage to bacterial DNA and RNA, inhibiting their synthesis and replication.[1][4]

-

Inhibition of Cell Wall Synthesis: The synthesis of the bacterial cell wall is also impeded.[4]

This broad-based mode of action, targeting multiple macromolecules and pathways, is thought to explain the remarkably low rate of acquired bacterial resistance to nitrofurantoin, as simultaneous mutations in all target sites would likely be lethal to the bacterium.[1][3][4]

Visualized Signaling Pathway: Mechanism of Action

The following diagram illustrates the intracellular activation and multi-target mechanism of action of nitrofurantoin.

References

- 1. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 2. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide: Initial Studies on the Development of Nitrofurantoin Resistance

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nitrofurantoin has remained a remarkably effective antibiotic for treating uncomplicated urinary tract infections for over 70 years, largely due to a low prevalence of acquired resistance.[1][2] This durability stems from its unique mechanism of action, which requires intracellular activation by bacterial nitroreductases to generate multiple reactive intermediates.[3] These intermediates attack a wide range of cellular targets, including DNA, ribosomal proteins, and metabolic enzymes, a multi-targeted approach that makes resistance development challenging.[3][4] Initial and subsequent studies have established that the primary mechanism of resistance is the sequential, step-wise acquisition of loss-of-function mutations in the genes encoding the activating nitroreductases, nfsA and nfsB.[1][5] This process is often associated with a biological fitness cost, which may reduce the ability of resistant strains to thrive and establish infections.[6] This technical guide synthesizes the findings from foundational studies on nitrofurantoin resistance, detailing the molecular mechanisms, quantitative data on emergence, key experimental protocols, and the evolutionary dynamics that contribute to its sustained efficacy.

Core Mechanism of Action: A Multi-Target Prodrug

Nitrofurantoin is a prodrug, meaning it is administered in an inactive form and requires conversion within the bacterial cell to exert its antimicrobial effect.[7] This activation is a critical first step and a central element in its mechanism of action.

-

Uptake and Reduction: Upon entering the bacterial cell, nitrofurantoin is reduced by flavoproteins, specifically the oxygen-insensitive nitroreductases NfsA and NfsB in Escherichia coli.[6]

-

Generation of Reactive Intermediates: This reduction process generates a cascade of highly reactive electrophilic intermediates.[7]

-

Multi-Target Damage: These intermediates are not specific to a single cellular target. Instead, they indiscriminately damage a variety of essential macromolecules through reactions with nucleophilic sites.[7] Key targets include:

This multi-faceted attack is a primary reason for the low frequency of resistance, as a single mutation is unlikely to confer protection against all downstream effects.[4]

Primary Mechanisms of Resistance Development

Resistance to nitrofurantoin is not typically acquired via horizontal gene transfer but rather through de novo chromosomal mutations.[8][9] The development is often a predictable, step-wise process.

Step-wise Inactivation of Nitroreductases

The most dominant mechanism of resistance is the functional inactivation of the very enzymes required to activate the drug.[1][6]

-

First Mutational Step: A single mutational event, most commonly a loss-of-function mutation in the nfsA gene, results in a partial loss of nitroreductase activity.[1][7] This confers an initial, intermediate level of resistance.[7]

-

Second Mutational Step: A subsequent mutation in the second nitroreductase gene, nfsB, leads to the loss of the remaining reductase activity.[1][7] This double-mutant (nfsA⁻nfsB⁻) phenotype results in high-level clinical resistance.[1]

Studies have shown that isolates with mutations in nfsA are more common than those with initial mutations in nfsB, suggesting a typical evolutionary pathway.[5] The mutations themselves can be varied, including frameshifts, insertions/deletions (indels), and specific amino acid substitutions at active sites.[8]

Other Contributing Mechanisms

While nitroreductase inactivation is primary, other mechanisms can contribute to resistance:

-

Efflux Pump Overexpression: Increased expression of efflux pumps, such as OqxAB, can contribute to resistance by actively pumping nitrofurantoin out of the cell.[1] This is often observed in conjunction with nfsA mutations to achieve high-level resistance.[1]

-

Riboflavin Biosynthesis Mutations: Deletions in the ribE gene, which is involved in the biosynthesis of flavin mononucleotide (a cofactor for nitroreductases), have been shown to increase MIC levels in laboratory mutants, although this is rarely seen in clinical isolates.[1][10]

Quantitative Data on Resistance Development

Initial studies provided key quantitative insights into the frequency and impact of nitrofurantoin resistance.

Table 1: Mutation Frequencies and MICs for Nitrofurantoin Resistance in E. coli

| Parameter | Reported Value(s) | Description | Source(s) |

|---|---|---|---|

| Spontaneous Mutation Frequency | ~1.8 x 10-7 per cell/generation | The rate at which susceptible E. coli spontaneously mutate to resistance in vitro. | [6][11] |

| Susceptible MIC | < 16 µg/mL | Concentration at which susceptible strains are inhibited. | [11] |

| Resistant MIC | > 32 µg/mL | Clinical breakpoint for resistance. | [11] |

| Intermediate Isolate MIC | 64 mg/L | MIC for a clinical isolate with a mutation in ribE. | [10] |

| High-Level Resistant Isolate MIC | ≥ 64 µg/mL to 128 µg/mL | MICs for clinical and engineered isolates with double nfsA/nfsB mutations. | [12][13] |

| Mutant Prevention Concentration (MPC) | 64 µg/mL | The concentration required to prevent the growth of even the least susceptible single-step mutants. |[11] |

Table 2: Fitness Cost Associated with Nitrofurantoin Resistance

| Parameter | Reported Value(s) | Description | Source(s) |

|---|---|---|---|

| Growth Rate Reduction | 2% – 10% | Slower doubling time observed in resistant strains compared to their susceptible parent strains. | [5][9] |

| Average Growth Rate Reduction | ~6% lower | The average decrease in growth rate for a set of resistant clinical isolates. | [6] |

| Statistical Significance | Debated (P-value = 0.13 to 0.22 in one study) | While a reduction in growth rate is observed, some studies found it not to be statistically significant, questioning the severity of the fitness cost alone. |[5] |

Key Experimental Protocols

The foundational understanding of nitrofurantoin resistance was built on several key experimental methodologies.

Isolation of Spontaneous Resistant Mutants

-

Objective: To select for and isolate bacteria that have spontaneously developed resistance to nitrofurantoin.

-

Protocol:

-

Grow a culture of a susceptible bacterial strain (e.g., E. coli) to a high density in a nutrient-rich, antibiotic-free liquid medium (e.g., Luria-Bertani broth).

-

Plate a large number of cells (e.g., 109 to 1011 cells) onto agar plates containing a selective concentration of nitrofurantoin (typically at 2-4 times the MIC of the susceptible parent strain).[6]

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Colonies that grow on the plates represent spontaneous resistant mutants.

-

These colonies can then be isolated, purified, and used for further characterization.

-

Determination of Minimum Inhibitory Concentration (MIC)

-

Objective: To quantify the level of resistance by determining the lowest concentration of nitrofurantoin that inhibits visible bacterial growth.

-

Protocol (Broth Microdilution):

-

Prepare a series of two-fold serial dilutions of nitrofurantoin in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).[14]

-

Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of nitrofurantoin in which no visible growth is observed.[13]

-

Assessment of Bacterial Fitness (Growth Rate Analysis)

-

Objective: To measure and compare the growth rates of susceptible and resistant strains to determine if resistance confers a fitness cost.

-

Protocol:

-

Inoculate parallel cultures of the susceptible parent strain and the resistant mutant(s) into fresh liquid medium in a microtiter plate.[5][6]

-

Place the plate in a temperature-controlled spectrophotometer (plate reader) and incubate with shaking.

-

Measure the optical density (e.g., at 600 nm) of each culture at regular time intervals (e.g., every 15-30 minutes) over a period of several hours.

-

Plot the optical density over time to generate growth curves. The maximum growth rate or doubling time can be calculated from the exponential phase of these curves.[5]

-

Identification of Resistance Mutations

-

Objective: To identify the specific genetic changes responsible for the resistant phenotype.

-

Protocol:

-

Extract genomic DNA from both the susceptible parent strain and the resistant mutant(s).

-

Use Polymerase Chain Reaction (PCR) to amplify the target genes known to be associated with resistance (e.g., nfsA, nfsB).[14]

-

Purify the PCR products and send them for DNA sequencing (e.g., Sanger sequencing).[6]

-

Align the sequence from the resistant mutant to the sequence from the susceptible parent (wild-type) to identify any mutations, such as point mutations, insertions, or deletions.

-

The "Evolutionary Dead End" Hypothesis

The combination of a required step-wise mutation process, a potential fitness cost, and the drug's pharmacokinetics has led to the hypothesis that nitrofurantoin resistance may be an "evolutionary dead end".[1]

-

High Urinary Concentration: Nitrofurantoin is rapidly excreted and becomes highly concentrated in the urine, reaching levels ( >200 µg/mL) that are well above the Mutant Prevention Concentration (MPC) of 64 µg/mL.[3][9]

-

Inhibition of First-Step Mutants: This high concentration is sufficient to inhibit the growth of not only the wild-type susceptible bacteria but also the intermediate-resistance, first-step mutants (e.g., nfsA⁻).[5]

-

Prevention of Further Evolution: By eliminating the pool of first-step mutants, the drug prevents the opportunity for a second mutation (in nfsB) to occur, thereby halting the evolution toward high-level resistance in situ.[5][12]

This dynamic is considered a key factor in the low incidence of clinical resistance observed over decades of use.

Conclusion

Initial studies on nitrofurantoin resistance have painted a clear picture of a drug with remarkable durability. Its efficacy is protected by a multi-target mechanism of action that necessitates a challenging, multi-step mutational path for bacteria to overcome. The primary resistance mechanism involves the sequential inactivation of nitroreductase genes nfsA and nfsB, a process that can impose a fitness cost on the bacterium. Crucially, the high pharmacokinetic concentrations achieved at the site of infection create a selective barrier that effectively prevents the step-wise evolution of high-level resistance. This foundational knowledge not only explains the sustained utility of nitrofurantoin but also provides a valuable model for the development of future "evolution-proof" antimicrobial agents.

References

- 1. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Nitrofurantoin resistance mechanism and fitness cost in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Insights into durability against resistance from the antibiotic nitrofurantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genomic insights into nitrofurantoin resistance mechanisms and epidemiology in clinical Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Exploring the in situ evolution of nitrofurantoin resistance in clinically derived uropathogenic Escherichia coli isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

Nitrofurantoin's Dichotomous Role: A Technical Examination of its Bactericidal and Bacteriostatic Mechanisms

For Immediate Release

This technical guide provides an in-depth analysis of nitrofurantoin's antibacterial properties, specifically focusing on its dual role as both a bactericidal and bacteriostatic agent. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key data on its mechanism of action, concentration-dependent effects, and the experimental protocols used for its evaluation.

Executive Summary

Nitrofurantoin is a synthetic nitrofuran antibiotic primarily indicated for the treatment of uncomplicated urinary tract infections (UTIs). Its efficacy is rooted in a unique, multi-targeted mechanism of action that is contingent on its concentration. At the high concentrations achieved in urine, nitrofurantoin exhibits bactericidal (bacteria-killing) activity.[1][2] Conversely, at lower, sub-therapeutic concentrations, it acts as a bacteriostatic (growth-inhibiting) agent.[3] This concentration-dependent duality is a critical factor in its clinical application and contributes to a low incidence of bacterial resistance.[1] The drug's activity is initiated through the reduction of the nitrofurantoin molecule by bacterial flavoproteins (nitroreductases) into highly reactive electrophilic intermediates.[4][5] These intermediates then indiscriminately attack a wide range of bacterial targets, including ribosomal proteins, DNA, and enzymes crucial for aerobic energy metabolism and cell wall synthesis.[1][5][6]

Mechanism of Action: A Multi-Pronged Attack

Nitrofurantoin's broad-spectrum activity stems from its ability to disrupt multiple vital cellular processes simultaneously after being activated within the bacterial cell.

2.1 Reductive Activation: Nitrofurantoin is a prodrug, meaning it is inactive until metabolized within the target bacteria.[2] Bacterial nitroreductases, such as NfsA and NfsB in E. coli, utilize flavin mononucleotide (FMN) as a cofactor to reduce the nitro group of nitrofurantoin.[3] This process generates a cascade of unstable, reactive intermediates, including nitro-anion radicals and hydroxylamine.[3][5] It is these intermediates, not the parent drug, that are responsible for the antimicrobial effects.

2.2 Molecular Targets: Once activated, the reactive intermediates execute a multi-pronged attack: